(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one
Description
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-19(5-3-15-2-4-17-18(12-15)25-14-24-17)21-8-1-7-20(9-10-21)16-6-11-23-13-16/h2-5,12,16H,1,6-11,13-14H2/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQQMSXKEJJFGX-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydrofuran-substituted diazepan. The presence of these functional groups suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the diazepan ring through cyclization reactions involving appropriate precursors. Subsequent modifications can introduce the benzo[d][1,3]dioxole and prop-2-en-1-one functionalities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on thiourea derivatives incorporating benzo[d][1,3]dioxole moieties demonstrated significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were notably lower than those of standard drugs like doxorubicin, indicating strong antitumor activity .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 1 | HepG2 | 2.38 | 7.46 |
| 2 | HCT116 | 1.54 | 8.29 |
| 3 | MCF-7 | 4.52 | 4.56 |
These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially involving pathways like EGFR inhibition .
The proposed mechanisms through which (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one exhibits biological activity include:
- EGFR Inhibition : Inhibition of the epidermal growth factor receptor (EGFR) has been linked to reduced proliferation in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are crucial in regulating cell death .
Study on Antiproliferative Effects
In a recent study investigating various derivatives of benzo[d][1,3]dioxole, several compounds were found to exhibit potent antiproliferative effects in vitro. The research utilized MTT assays to assess cell viability across different concentrations. Notably, compounds with structural similarities to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one showed promising results against breast cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one, and what solvents/catalysts are optimal?
- Methodology :
-
Stepwise coupling : React benzo[d][1,3]dioxol-5-yl derivatives with diazepane-tetrahydrofuran intermediates via Claisen-Schmidt condensation. Ethanol or DMF are preferred solvents due to their polarity and ability to stabilize enolate intermediates .
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Catalysts : Use mild bases (e.g., KOH) to avoid side reactions in protic solvents. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis .
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Yield optimization : Reflux conditions (70–90°C) improve reaction rates, with typical yields ranging from 65–80% .
- Key Data :
| Parameter | Value/Recommendation | Source |
|---|---|---|
| Solvent | Ethanol, DMF | |
| Reaction Temperature | 70–90°C | |
| Yield Range | 65–80% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- Spectroscopy : IR (1705 cm⁻¹ for carbonyl; 1600–1515 cm⁻¹ for aromatic C=C) and NMR (δ 6.8–7.2 ppm for benzodioxole protons; δ 2.5–3.5 ppm for diazepane protons) confirm functional groups .
- Mass Spectrometry : GCMS and EI-HRMS identify molecular ions (e.g., m/z 444.6 for parent ion) and fragmentation patterns. Discrepancies between calculated and observed masses require isotope correction .
- X-ray Crystallography : Resolve stereochemistry; compare with DFT-optimized structures for validation .
Q. What stability and reactivity considerations are critical for handling this compound?
- Stability :
- Stable under inert atmospheres (N₂/Ar) at 4°C. Degrades in acidic/basic conditions due to hydrolysis of the enone moiety .
- Reactivity :
- Avoid strong oxidizers (e.g., peroxides) to prevent decomposition. The diazepane ring may undergo ring-opening reactions in the presence of nucleophiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Experimental Design :
-
Analog synthesis : Modify substituents on the benzodioxole (e.g., halogenation) or diazepane (e.g., alkylation) to assess impact on bioactivity .
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In vitro assays : Test anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazole (PTZ) models. Compare ED₅₀ values against reference drugs .
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Computational modeling : Perform molecular docking with target receptors (e.g., GABAₐ or serotonin receptors) to predict binding affinities .
- Data Interpretation :
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Correlate logP values (calculated via HPLC) with membrane permeability. Lower logP (<3) suggests improved CNS penetration .
Q. How can contradictions in spectral data (e.g., GCMS vs. NMR) be resolved during structural validation?
- Troubleshooting :
- Impurity analysis : Use HPLC to isolate isomers or byproducts (e.g., 2% impurities reported in GCMS ).
- Isotopic labeling : Confirm fragmentation pathways via ¹³C-labeled analogs.
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., benzodioxole derivatives in ).
Q. What strategies optimize reaction conditions for scale-up without compromising stereochemical purity?
- Methodology :
-
Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., enone formation) .
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In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
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Crystallization control : Seed with pure enantiomers to minimize racemization .
- Case Study :
A scaled synthesis (10 g) achieved 78% yield and >98% enantiomeric purity using chiral column chromatography .
- Case Study :
Safety and Compliance
- Carcinogenicity : Classified as a potential carcinogen (IARC Group 2B) due to structural alerts in the benzodioxole moiety .
- Handling : Use fume hoods, nitrile gloves, and respiratory protection during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
